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Compound of Interest

2-(4-1sopropylphenoxy)butanoyl!
Compound Name:

chloride
CAS No.: 1160257-58-8
Cat. No.: B1393897

Get Quote

\ J

CAS (Parent Acid): 161790-36-9 | Formula: C13H17CIO2 | M.W.: 240.73 g/mol [1]

Executive Summary

2-(4-1sopropylphenoxy)butanoyl chloride is a specialized acyl halide intermediate belonging
to the class of

-aryloxy carboxylic acid derivatives. Structurally, it consists of a butyryl chloride backbone
substituted at the

-position with a 4-isopropylphenoxy moiety. This scaffold is chemically significant as a
precursor in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists
(fibrate analogs) and selective auxin-mimic herbicides.

Due to the high reactivity of the acyl chloride functionality, this compound is rarely stored for
long periods and is typically generated in situ or supplied in moisture-free packaging for
immediate use in nucleophilic acyl substitution reactions (e.g., amidation, esterification).
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Chemical Identity & Physicochemical Properties[2]
[3l[4]1[5][6][7][8]

Property Data

Chemical Name 2-(4-Isopropylphenoxy)butanoyl! chloride

Parent Acid CAS

Molecular Formula C13H17CIO2

Molecular Weight 240.73 g/mol

Appearance Colorless to pale yellow liquid (fuming)
Boiling Point (Predicted) ~145-150 °C at 10 mmHg

Density (Predicted) ~1.12 g/cm?3

N Soluble in DCM, THF, Toluene; Reacts violently
Solubility with water

Moisture sensitive; hydrolyzes to parent acid

Stability
and HCI

Synthetic Methodology

The synthesis of 2-(4-isopropylphenoxy)butanoyl chloride follows a convergent pathway
starting from commercially available 4-isopropylphenol. The protocol below is designed for high
purity and yield, minimizing side reactions such as elimination or polymerization.

Reaction Workflow Diagram

The following directed graph illustrates the stepwise conversion from precursors to the
activated acid chloride.
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Figure 1: Synthetic pathway for the generation of 2-(4-lsopropylphenoxy)butanoyl chloride.
[2]

Detailed Experimental Protocol

Step 1: Synthesis of the Parent Acid (CAS 161790-36-9)

o Reagents: 4-Isopropylphenol (1.0 eq), Ethyl 2-bromobutyrate (1.1 eq), Potassium Carbonate
(

, 2.5 eq), Acetone (anhydrous).

e Procedure:
o Dissolve 4-isopropylphenol in anhydrous acetone under

atmosphere.

o Add solid

and stir for 30 minutes to facilitate phenoxide formation.

o Add Ethyl 2-bromobutyrate dropwise. Reflux the mixture for 12—16 hours.

o Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of phenol indicates
completion.

o Filter inorganic salts and concentrate the filtrate.
o Hydrolyze the crude ester using 2N NaOH/Ethanol (1:1) at 60°C for 2 hours.
o Acidify with 1N HCI to pH 2, extract with Ethyl Acetate, dry over
, and concentrate to yield 2-(4-Isopropylphenoxy)butanoic acid.
Step 2: Chlorination to Acyl Chloride

o Reagents: 2-(4-Isopropylphenoxy)butanoic acid (1.0 eq), Thionyl Chloride (
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, 5.0 eq), DMF (catalytic, 2-3 drops).

e Procedure:

o Place the dried acid in a round-bottom flask equipped with a reflux condenser and a drying
tube (

).
o Add

carefully (neat). Add catalytic DMF to initiate the Vilsmeier-Haack-like catalytic cycle.
o Heat to reflux (75°C) for 2—3 hours. Gas evolution (

) will be observed.

o Endpoint: Cessation of gas evolution marks reaction completion.
o Remove excess

under reduced pressure (rotary evaporator with a base trap).

o Purification: The residue is typically used directly (crude purity >95%) or distilled under
high vacuum if isolation is required.

Reaction Mechanisms & Applications

The utility of 2-(4-Isopropylphenoxy)butanoyl chloride lies in its electrophilic carbonyl
carbon, which is highly susceptible to nucleophilic attack.

Mechanistic Insight: The "Activated" Electrophile
Unlike the parent acid, the chloride possesses a good leaving group (

). This allows for rapid coupling with weak nucleophiles (amines, alcohols) that would otherwise
require harsh conditions or coupling reagents (e.g., EDC/DCC).

Key Reaction Pathways:
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e Amidation: Reaction with primary/secondary amines yields

-aryloxy amides, a common motif in sodium channel blockers and local anesthetics.

» Friedel-Crafts Acylation: In the presence of Lewis acids (

), it can acylate aromatic rings to form ketones, precursors to complex heterocycles.

« Esterification: Reaction with alcohols yields sterically hindered esters used in prodrug
design.

Application Logic Diagram

Primary/Secondary Amines Electron-Rich Arenes 2-(4-1sopropylphenoxy)butanoyl chloride Alcohols / Phenols

Pharmacophores:
Na+ Channel Blockers
PPAR Agonists

Aryl Ketones Prodrugs &
(via Friedel-Crafts) Agrochemicals (Herbicides)

Click to download full resolution via product page

Figure 2: Divergent synthesis applications of the acid chloride intermediate.

Handling, Safety, and Storage

Critical Warning: This compound is a Lachrymator and Corrosive.[2]

o Moisture Sensitivity: Reacts violently with water to release Hydrogen Chloride (HCI) gas. All
glassware must be oven-dried.

o PPE Requirements: Butyl rubber gloves, chemical splash goggles, and a face shield are
mandatory. Work must be performed in a functioning fume hood.

o Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2—-8°C. Long-term storage is
not recommended due to degradation; convert to a stable ester or amide if possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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